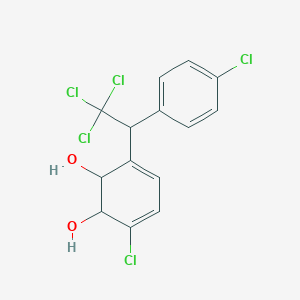
DDT-2,3-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDT-2,3-dihydrodiol is the cyclohexadienediol formed by dearomatization of 2,3-dihydroxy-DDT by reduction at the C(2) and C(3) positions. It derives from a 2,3-dihydroxy-DDT.
Wissenschaftliche Forschungsanwendungen
Oxidation and Transformation in Microorganisms
- Oxidation of DDT : Alcaligenes eutrophus A5 can transform DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) to 4-chlorobenzoate via a meta-ring fission product. This process involves the formation of DDT-2,3-dihydrodiol as a transient intermediate, which undergoes dehydration to produce phenols. This suggests the role of biphenyl dioxygenase in catalyzing dihydroxylation of DDT to produce DDT-2,3-dihydrodiol (Nadeau, Sayler, & Spain, 1998).
Role in Cancer and Drug Resistance
- Inhibition of Dihydrodiol Dehydrogenase (DDH) : DDH overexpression in cancer cells correlates with drug resistance, reduced DNA repair, tumor recurrence, and poor prognosis. Extracts of Koelreuteria henryi Dummer inhibit DDH expression, inducing autophagy and reducing DNA repair, enhancing the cytotoxic effects of anticancer drugs and irradiation (Chiang et al., 2013).
- Inflammation-Associated Overexpression : Overexpression of DDH in non-small lung cancer (NSCLC) is linked to poor prognosis and chemoresistance. This study found that pro-inflammatory mediators can induce DDH expression in NSCLC cells, increasing resistance to chemotherapeutic agents. Flavonoids such as wogonin and chrysin can inhibit this overexpression, suggesting potential as adjuvant therapy for drug-resistant NSCLC (Wang et al., 2007).
Metabolism of Polycyclic Aromatic Hydrocarbons
- Metabolism of PAH trans-Dihydrodiols : Dihydrodiol dehydrogenase (DD) in rat liver can oxidize PAH trans-dihydrodiols to catechols, which autoxidize to yield o-quinones. This process generates reactive oxygen species (ROS) and may have implications for tumor initiation and promotion (Flowers-Geary, Harvey, & Penning, 1992).
DDT-2,3-Dihydrodiol in Apoptosis and Drug Resistance
- Role in Apoptosis and Drug Resistance : High expression of DDH in A431 squamous cell carcinoma cells is associated with resistance to UVB-induced apoptosis and cytotoxicity of bleomycin. This suggests the involvement of DDH in tumor progression and drug resistance mechanisms (Chow, Lu, & Wu, 2006).
Function in Human Liver and Lung
- Enzyme Activity in Human Organs : Dihydrodiol dehydrogenase in human liver oxidizes non-K-region trans-dihydrodiols of polycyclic aromatic hydrocarbons (PAHs), a reaction suppressing the formation of PAH anti-diol epoxides. The enzyme activity is higher in human liver compared to lung, suggesting a significant role in PAH detoxification in the liver and potential contribution to lung susceptibility to PAH-induced carcinogenesis (Penning & Sharp, 1990).
Eigenschaften
Produktname |
DDT-2,3-dihydrodiol |
|---|---|
Molekularformel |
C14H11Cl5O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H |
InChI-Schlüssel |
GSABQSGIWIDCHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



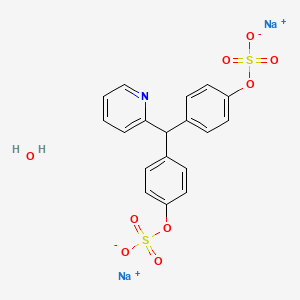

![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)
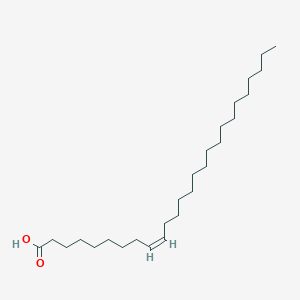
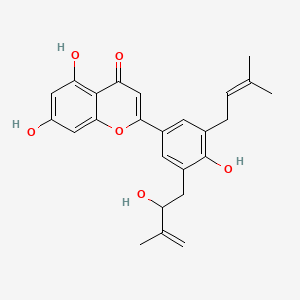
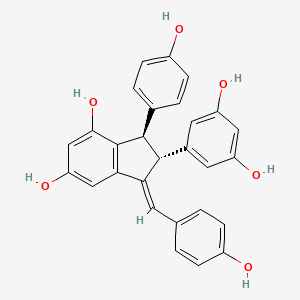
![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)

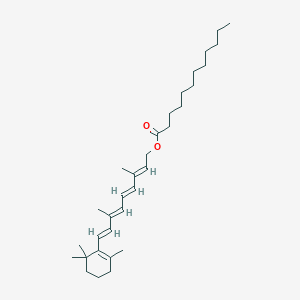
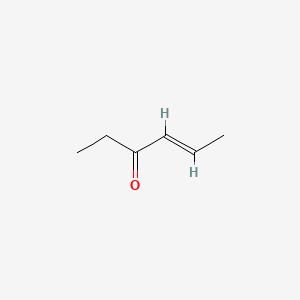


![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)